1,3-Dibromo-2-propanol

描述

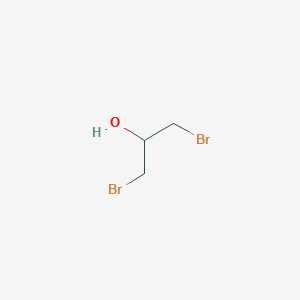

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-dibromopropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Br2O/c4-1-3(6)2-5/h3,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHQZLPHVZKELA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059130 | |

| Record name | 2-Propanol, 1,3-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96-21-9 | |

| Record name | 1,3-Dibromo-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibromo-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dibromo-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,3-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1,3-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dibromopropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIBROMO-2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L2X3X1FPT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Dibromo-2-propanol from Glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3-dibromo-2-propanol from glycerol (B35011), a key intermediate in the pharmaceutical and chemical industries. As the production of biodiesel generates a significant surplus of glycerol, its conversion into value-added chemicals is of paramount importance. This document details established synthetic methodologies, including the classical approach using phosphorus and bromine, as well as emerging catalytic routes. It presents a comparative analysis of reaction conditions, yields, and selectivity. Detailed experimental protocols, reaction mechanisms, and potential side reactions are discussed to provide a thorough understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

Glycerol (propane-1,2,3-triol) is a readily available, renewable, and inexpensive C3 building block, primarily generated as a byproduct of biodiesel production.[1] The valorization of this glycerol surplus is a critical aspect of creating a sustainable and economically viable biorefinery concept. One such value-added transformation is the synthesis of this compound, a versatile chemical intermediate. Its applications span from being a precursor for active pharmaceutical ingredients (APIs) to its use in the manufacturing of flame retardants and other specialty chemicals. This guide aims to provide a detailed technical resource for the synthesis of this compound from glycerol, focusing on practical experimental procedures and the underlying chemical principles.

Synthetic Methodologies

The synthesis of this compound from glycerol primarily involves the substitution of the primary hydroxyl groups with bromine atoms. Several methods have been developed to achieve this transformation, with the most common approaches utilizing phosphorus tribromide (generated in situ from red phosphorus and bromine) or hydrobromic acid.

Synthesis using Red Phosphorus and Bromine

This classical and well-documented method involves the in situ generation of phosphorus tribromide, which then acts as the brominating agent.

A detailed procedure for this synthesis is provided by Organic Syntheses.[2] In a 3-liter, three-necked, round-bottomed flask equipped with a robust mechanical stirrer, a dropping funnel, and a gas outlet tube, 1.6 kg (17.4 moles) of glycerol is combined with 200 g (6.5 gram atoms) of red phosphorus.[2] It is crucial that the red phosphorus is thoroughly mixed with the viscous glycerol before the addition of bromine to prevent a violent reaction.[2]

Subsequently, 900 cm³ (2808 g, 17.5 moles) of bromine is added gradually through the dropping funnel over approximately eight hours with efficient stirring.[2] To minimize the loss of volatile bromine, the tip of the dropping funnel should be positioned just above the surface of the reaction mixture. The reaction is exothermic, and the temperature should be maintained between 80-100°C by controlling the rate of bromine addition.[2] Towards the end of the addition, the flask can be warmed in a water bath at 70-75°C.[2]

After the complete addition of bromine, the mixture is left to stand overnight and then gently warmed on a water bath for one to two hours to ensure the consumption of any remaining bromine.[2] The reaction mixture is then transferred to a flask equipped for vacuum distillation. The distillation is initiated under reduced pressure, initially removing a mixture of hydrobromic acid and water. As the distillation progresses, this compound distills over. The temperature of the heating bath is gradually increased to a maximum of 180°C.[2]

The crude, straw-yellow distillate is then neutralized by the careful addition of solid sodium bicarbonate with shaking until effervescence ceases.[2] The inorganic salts are removed by filtration, and the aqueous layer is separated. The crude this compound is then purified by fractional distillation under reduced pressure. The final product is a colorless liquid.[2]

Synthesis using Hydrobromic Acid

The direct hydrobromination of glycerol using hydrobromic acid (HBr) is another route to this compound. This method can be performed with or without a catalyst.

The reaction typically involves heating glycerol with an excess of concentrated hydrobromic acid. The use of a catalyst, such as an acid catalyst, can enhance the reaction rate and selectivity. The reaction temperature and time are critical parameters that need to be optimized to maximize the yield of the desired product and minimize the formation of byproducts.

Data Presentation: Comparison of Synthetic Routes

Quantitative data for the synthesis of this compound from glycerol is summarized in the table below. Direct comparisons are challenging due to the limited literature on catalytic methods specifically for this transformation.

| Method | Brominating Agent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Selectivity | Reference |

| Classical | Red Phosphorus + Bromine | None (in situ PBr₃) | 80-100 | ~10 hours + overnight | 52-54 | Not specified | [2] |

| Hydrobromination | Hydrobromic Acid | Not specified in detail | High temperatures | Not specified in detail | Moderate | Not specified | [3] |

Reaction Mechanisms and Influencing Factors

The synthesis of this compound from glycerol proceeds through a nucleophilic substitution mechanism. The selectivity for the primary hydroxyl groups over the secondary one is a key consideration.

Caption: Factors influencing the synthesis of this compound.

The reaction mechanism for the acid-catalyzed hydrobromination involves the protonation of a hydroxyl group, followed by a nucleophilic attack by a bromide ion. The primary hydroxyl groups are generally more reactive towards substitution than the secondary hydroxyl group due to steric hindrance.

Key factors influencing the yield and selectivity include:

-

Temperature: Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts through dehydration and other side reactions.

-

Reaction Time: Sufficient reaction time is necessary for complete conversion, but prolonged reaction times at high temperatures can promote byproduct formation.

-

Nature of the Brominating Agent: The choice of brominating agent (e.g., PBr₃ vs. HBr) can affect the reaction conditions required and the overall efficiency.

-

Catalyst: The presence and type of catalyst can significantly influence the reaction rate and selectivity towards the desired product.

Experimental Workflow

The general workflow for the synthesis and purification of this compound from glycerol is depicted in the following diagram.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from glycerol represents a viable pathway for the valorization of a key biorefinery byproduct. The classical method using red phosphorus and bromine provides a reliable, albeit moderate-yielding, route to this important chemical intermediate. While the direct hydrobromination with HBr is also a feasible approach, further research into the development of efficient and selective heterogeneous catalysts is warranted to improve the sustainability and economic viability of this transformation. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to undertake and optimize the synthesis of this compound.

References

1,3-Dibromo-2-propanol: A Technical Guide for Scientific Professionals

An In-depth Whitepaper on the Properties, Synthesis, Analysis, and Applications of a Versatile Chemical Intermediate

Introduction

1,3-Dibromo-2-propanol (CAS No: 96-21-9) is a dihalogenated alcohol that serves as a versatile building block and crosslinking agent in advanced chemical synthesis.[1][2] Its bifunctional nature, stemming from two reactive bromine atoms and a central hydroxyl group, makes it a valuable reagent in the development of pharmaceuticals, novel materials, and complex organic molecules.[2] This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on its properties, experimental protocols, and key applications.

Chemical and Physical Properties

This compound is typically a colorless to light yellow or amber liquid.[3][4][5] It is soluble in organic solvents like alcohol and ether but insoluble in water.[3] When exposed to air over time, it may oxidize and turn yellow.[3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 96-21-9[3][5][6] |

| Molecular Formula | C₃H₆Br₂O[3][5][6] |

| Molecular Weight | 217.89 g/mol [7] |

| Linear Formula | BrCH₂CH(OH)CH₂Br |

| IUPAC Name | 1,3-dibromopropan-2-ol[7] |

| Synonyms | α,γ-Dibromohydrin, Glycerol 1,3-dibromohydrin, 2-Hydroxy-1,3-dibromopropane[6] |

| InChI Key | KIHQZLPHVZKELA-UHFFFAOYSA-N |

| SMILES String | OC(CBr)CBr |

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions |

| Density | 2.136 g/mL | at 25 °C[3][8] |

| Boiling Point | 82-83 °C | at 7 mmHg[3][8] |

| 219 °C | (with partial decomposition)[3] | |

| Flash Point | 47 °C (116.6 °F) | closed cup |

| Refractive Index | 1.552 | at 20 °C[3][8] |

| Vapor Pressure | 0.00546 mmHg | at 25 °C[3] |

| pKa | 12.46 ± 0.20 | (Predicted)[8] |

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in various synthetic applications.

-

Crosslinking Agent : It is widely used as a bifunctional crosslinking reagent to link polymer chains or for the chemical crosslinking of proteins, such as in studies with staphylococcal nuclease.[1][9]

-

Synthetic Precursor : It serves as a starting material for a range of molecules.[9] Notable examples include the preparation of thioether ligands for nanoparticle synthesis, the synthesis of sugar-pendant diamines, and the preparation of 2-(alkoxy)propenyl bromides.[1][9]

-

Pharmaceutical and Agrochemical Synthesis : As a versatile chemical intermediate, it is a precursor for various derivatives with potential applications in the pharmaceutical and agrochemical industries.[2] A related compound, 1,3-dibromopropane, is a key raw material in the manufacture of Olopatadine Hydrochloride, where it is monitored as a potential genotoxic impurity. This highlights the importance of controlling such halogenated propanols in drug substances.

Figure 1: Key applications of this compound in chemical synthesis.

Experimental Protocols

General Synthesis Workflow

While multiple specific synthetic routes exist, a general workflow for the preparation and purification of this compound involves the controlled bromination of a suitable three-carbon precursor followed by purification.

Figure 2: Generalized workflow for the synthesis and purification of this compound.

Analytical Characterization: Purity Determination by Gas Chromatography (GC)

Accurate determination of purity is critical, especially in drug development. A headspace gas chromatography (HS-GC) method, similar to that used for related genotoxic impurities like 1,3-dibromopropane, can be adapted for this purpose.

Objective: To quantify the purity of this compound and detect any volatile impurities.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a headspace autosampler, a flame ionization detector (FID), and a suitable capillary column (e.g., DB-624, 30 m x 0.53 mm x 3.0 µm).

-

Standard Preparation: Prepare a reference standard solution of this compound in a suitable solvent (e.g., benzyl (B1604629) alcohol or dimethyl sulfoxide) at a known concentration.

-

Sample Preparation: Accurately weigh the sample and dissolve it in the same solvent to achieve a concentration similar to the standard.

-

HS-GC Parameters (Typical):

-

Carrier Gas: Nitrogen or Helium.

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for several minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 220°C) and hold.

-

Injector and Detector Temperature: Typically 240-260°C.

-

Headspace Parameters: Vial equilibration temperature of ~80-100°C for 15-30 minutes.

-

-

Analysis: Inject the headspace vapor from both the standard and sample vials. The peak area of this compound is used to calculate its purity against the reference standard. The method should be validated for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) as per ICH guidelines.

Spectroscopic Data:

-

¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available from various chemical suppliers and databases, which are essential for unambiguous structural confirmation.[7][10]

Safety and Handling

This compound is a hazardous chemical and requires strict safety protocols.

-

Hazards: It is a flammable liquid and vapor.[4] It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][11] It is also suspected of causing genetic defects and cancer.[4][11]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (safety goggles and face shield).[5][12] Use a NIOSH-approved respirator when handling, especially if vapors may be generated.[5]

-

Handling: Handle only in a well-ventilated area, preferably under a chemical fume hood.[12] Keep away from heat, sparks, open flames, and other ignition sources.[4][12] Use non-sparking tools and take precautionary measures against static discharge.[12]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[5][11] Keep in a designated flammables area away from incompatible substances such as strong oxidizing agents.[12]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11]

-

Inhalation: Move the person to fresh air.[11]

-

In all cases of exposure, seek immediate medical attention.[5][11]

-

References

- 1. This compound | 96-21-9 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [chembk.com]

- 4. This compound 96-21-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound(96-21-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 6. 2-Propanol, 1,3-dibromo- [webbook.nist.gov]

- 7. This compound | C3H6Br2O | CID 7287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 96-21-9 [m.chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. This compound(96-21-9) 1H NMR spectrum [chemicalbook.com]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

physical and chemical properties of 1,3-Dibromo-2-propanol

An In-depth Technical Guide to 1,3-Dibromo-2-propanol: Properties, Protocols, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a dihalogenated alcohol with significant applications as a biochemical reagent and an intermediate in various synthetic processes. Its high reactivity, attributed to the presence of two bromine atoms and a hydroxyl group, makes it a versatile building block in organic chemistry. However, its utility is accompanied by notable toxicological concerns, including potential carcinogenicity and genotoxicity, which necessitate careful handling and a thorough understanding of its chemical and biological properties. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis, purification, and analysis, and an exploration of its known biological effects and toxicological mechanisms.

Physical and Chemical Properties

This compound is a colorless to light yellow or amber liquid.[1][2] It is soluble in water, alcohol, and ether.[2][3] The presence of bromine atoms makes it a dense liquid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1,3-dibromopropan-2-ol | [1] |

| Synonyms | Glycerol (B35011) α,γ-dibromohydrin, α-Dibromohydrin | [3][4] |

| CAS Number | 96-21-9 | [1] |

| Molecular Formula | C₃H₆Br₂O | [1][2] |

| Molecular Weight | 217.89 g/mol | [1] |

| Appearance | Colorless to light yellow/amber liquid | [1][2] |

| Boiling Point | 219 °C (with partial decomposition) | [3] |

| 82-83 °C at 7 mmHg | ||

| Melting Point | -15 °C | [2] |

| Density | 2.136 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.552 | |

| Water Solubility | Soluble | [2] |

| LogP | 1.1 | [5] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Mass Spectrometry (MS): GC-MS data is available for this compound, with a notable peak at m/z 123.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum, typically run as a neat liquid on a capillary cell, provides information about the functional groups present in the molecule.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data have been reported, providing detailed structural information.[1]

Chemical Reactivity and Stability

This compound is a reactive compound that can participate in various chemical transformations. It is reported to be a bifunctional crosslinking reagent. The hydroxyl group can undergo typical alcohol reactions, while the carbon-bromine bonds are susceptible to nucleophilic substitution. It is stable under normal temperatures and pressures.

Experimental Protocols

Synthesis of this compound (Glycerol α,γ-dibromohydrin)

This protocol is adapted from a procedure in Organic Syntheses.[6]

Equation:

HOCH₂(CHOH)CH₂OH + 2 HBr → BrCH₂(CHOH)CH₂Br + 2 H₂O

Materials:

-

Glycerol (98%)

-

Red phosphorus

-

Bromine

-

Sodium bicarbonate

-

Calcium chloride

Procedure:

-

In a 3-liter three-necked, round-bottomed flask equipped with a powerful stirrer, a dropping funnel, and a gas outlet tube, thoroughly mix 1.6 kg (17.4 moles) of glycerol with 200 g (6.5 gram atoms) of red phosphorus.[6]

-

Gradually add 900 cc (2808 g, 17.5 moles) of bromine through the dropping funnel over approximately eight hours with vigorous stirring. The tip of the dropping funnel should be near the bottom of the flask to minimize bromine escape.[6]

-

The reaction is exothermic, and the temperature should be maintained between 80–100 °C by controlling the rate of bromine addition.[6]

-

After all the bromine has been added, allow the mixture to stand overnight. Then, warm the mixture on a water bath until all the bromine is consumed (1-2 hours).[6]

-

Transfer the reaction mixture to a distillation flask and distill under reduced pressure. Initially, a mixture of hydrobromic acid and water will distill, followed by the dibromohydrin.[6]

-

Raise the temperature of the heating bath to a maximum of 180 °C. Stop the distillation at the first sign of decomposition.[6]

-

To the distillate, add a slight excess of solid sodium bicarbonate to neutralize any acid.[6]

-

Separate the oily layer, dry it with a small amount of calcium chloride, and then fractionally distill it under reduced pressure.[6]

Purification

The primary method for purifying this compound is fractional distillation under reduced pressure, as described in the synthesis protocol.[6] This method separates the product from unreacted starting materials and byproducts.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be used for the analysis of this compound.[7]

-

Column: Newcrom R1[7]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[7]

-

Detection: UV or MS

Gas Chromatography-Mass Spectrometry (GC-MS):

A GC-MS method, similar to that used for the analysis of 1,3-dichloro-2-propanol (B29581), can be adapted for this compound.[8][9]

-

Extraction: The analyte can be extracted from aqueous samples using a suitable organic solvent like ethyl acetate.[8][9]

-

Column: A column suitable for the separation of polar halogenated compounds.

-

Carrier Gas: Helium or Nitrogen.

-

Detection: Mass Spectrometry (electron ionization).

Biological Activity and Toxicology

This compound is utilized as a biocide and preservative in various industrial applications, including water treatment.[2] Its antimicrobial activity is attributed to the reactivity of the bromine atoms with cellular components, leading to the disruption of their structure and function.[2]

Despite its utility, this compound is a hazardous substance. It is classified as toxic if swallowed and causes skin and serious eye irritation.[10] Furthermore, it is suspected of causing cancer and genetic defects.[10]

Genotoxicity and Carcinogenicity

Studies on the structurally related compound, 1,3-dichloro-2-propanol, suggest that its genotoxicity is mediated by the chemical formation of epichlorohydrin, a known carcinogen.[11] A similar mechanism may be responsible for the genotoxic and carcinogenic properties of this compound, where it is metabolized to the genotoxic agent, epibromohydrin. The genotoxicity of related brominated propanes has been demonstrated in various assays, including the induction of DNA repair and micronucleus formation.[12] Carcinogenicity studies of the related 1,3-dibromopropane (B121459) have shown evidence of tumor formation at multiple sites in animal models.

Safety and Handling

Due to its toxicity and potential carcinogenicity, this compound must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical intermediate with a range of applications. Its synthesis and purification can be achieved through established chemical procedures. However, its significant health hazards, including suspected carcinogenicity and genotoxicity, underscore the importance of stringent safety measures during its handling and use. For professionals in drug development and research, a thorough understanding of its reactivity and toxicological profile is essential for both its safe application in synthesis and for assessing the potential risks associated with its presence as an impurity in pharmaceutical products. Further research into its specific molecular targets and signaling pathway interactions will provide a more complete picture of its biological activity.

References

- 1. This compound | C3H6Br2O | CID 7287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Propanol, 1,3-dibromo- [webbook.nist.gov]

- 4. This compound 96-21-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. PubChemLite - this compound (C3H6Br2O) [pubchemlite.lcsb.uni.lu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Separation of 2-Propanol, 1,3-dibromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. Genotoxicity of 1,3-dichloro-2-propanol in the SOS chromotest and in the Ames test. Elucidation of the genotoxic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genotoxicity and carcinogenicity testing of 1,2-dibromopropane and 1,1,3-tribromopropane in comparison to 1,2-dibromo-3-chloropropane - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Dibromo-2-propanol: Structure, Isomers, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dibromo-2-propanol, a dihalogenated alcohol with applications as a chemical intermediate and crosslinking reagent. The document details its chemical structure, isomers, physicochemical properties, and relevant experimental protocols, designed to support research and development activities in the chemical and pharmaceutical sciences.

Structural Formula and Isomers

This compound, also known as α,γ-dibromohydrin, has the chemical formula C₃H₆Br₂O.[1][2] Its structure consists of a three-carbon propane (B168953) chain with bromine atoms attached to the first and third carbons and a hydroxyl group on the second carbon.

Below is the structural formula for this compound:

The molecular formula C₃H₆Br₂O can represent several structural isomers. The primary isomers are other dibromopropanol compounds where the positions of the bromine atoms and the hydroxyl group differ. Additionally, dibromopropane (B1216051) isomers exist which lack the hydroxyl group.[3]

The main isomers of dibromopropanol include:

-

1,1-Dibromo-2-propanol

-

2,2-Dibromo-1-propanol[4]

-

2,3-Dibromo-1-propanol[5]

-

1,2-Dibromo-1-propanol (chiral)

-

1,3-Dibromo-1-propanol (chiral)

Below are the structural representations of these key isomers:

Physicochemical Properties

A summary of the key physicochemical properties of this compound and one of its common isomers, 2,3-Dibromo-1-propanol, is presented below for comparison. Data for other isomers is less readily available.

| Property | This compound | 2,3-Dibromo-1-propanol |

| Molecular Formula | C₃H₆Br₂O[1][2][6] | C₃H₆Br₂O[5] |

| Molecular Weight ( g/mol ) | 217.89[6] | 217.887[5] |

| CAS Number | 96-21-9[1][2][6] | 96-13-9[5] |

| Appearance | Colorless or yellowish oily liquid | Clear colorless to slightly yellow viscous liquid[7] |

| Boiling Point | 219 °C (with partial decomposition)[8]; 82-83 °C at 7 mmHg | 219 °C[9] |

| Density (g/mL) | 2.136 at 25 °C | 2.120 at 20 °C[9] |

| Refractive Index | 1.552 at 20 °C | 1.552[8] |

| Solubility | Insoluble in water; Soluble in alcohol and ether | Soluble in water (5-10 g/100 mL at 20 ºC) and ethanol[7][9] |

Experimental Protocols

This section details methodologies for the synthesis of dibromopropanol compounds and a common subsequent reaction.

A common method for the synthesis of vicinal dihalohydrins is the reaction of an alkene with a halogen in the presence of water. The following protocol is based on the synthesis of 2,3-dibromo-1-propanol from allyl alcohol.

Materials:

-

Allyl alcohol

-

Bromine

-

n-Heptane

-

Round-bottom flask

-

Stirring apparatus

-

Addition funnels

-

Temperature control system

Procedure:

-

To a reaction vessel containing n-heptane, simultaneously and continuously add bromine and allyl alcohol.[10]

-

Maintain the reaction mixture at a controlled temperature, for instance, between 20-30°C, throughout the addition period.[10]

-

The reaction of bromine and allyl alcohol proceeds rapidly to form 2,3-dibromo-1-propanol.[10]

-

As the reaction progresses, the mixture will separate into two phases: an upper phase of the reaction medium and a lower phase comprising the product.[10]

-

Continuously remove the lower, product-rich layer from the reaction vessel.[10]

-

Purify the collected product, for example, by removing low-boiling materials, to obtain 2,3-dibromo-1-propanol.[10]

Dibromoalkanes can undergo elimination reactions to form alkenes or alkynes. This protocol describes a general method for dehydrobromination using a strong base.

Materials:

-

1,2-dibromo-1,2-diphenylethane (B1143902) (as a model compound)

-

Potassium hydroxide (B78521) (KOH), solid

-

1,2-ethanediol (B42446) (ethylene glycol)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle

-

Stirring bar or boiling chips

-

Beaker

-

Ice bath

-

Vacuum filtration apparatus

-

95% Ethanol for recrystallization

Procedure:

-

Combine 3 grams of 1,2-dibromo-1,2-diphenylethane and 1.5 grams of solid potassium hydroxide in a 100 mL round-bottom flask.[11]

-

Add 15 mL of 1,2-ethanediol and boiling chips to the flask. Swirl to mix the reactants.[11]

-

Set up the apparatus for reflux and heat the mixture to a steady boil.[11]

-

Reflux the reaction mixture for 25 minutes.[11]

-

After reflux, turn off the heat and transfer the hot contents to a small beaker.[11]

-

Allow the solution to cool to room temperature, then add 25 mL of water and chill in an ice bath to precipitate the solid product.[11]

-

Collect the crude product by vacuum filtration, washing with a small amount of ice water.[11]

-

Purify the solid by recrystallization from a minimum amount of hot 95% ethanol.[11]

-

Collect the purified product by vacuum filtration.[11]

Applications and Safety Considerations

This compound is utilized as a bifunctional crosslinking reagent and in the synthesis of various organic compounds, including thioether ligands and 1,3-propanediamine derivatives.[12]

Safety: this compound is a flammable liquid and is toxic if swallowed.[6] It can cause skin and serious eye irritation and may cause respiratory irritation.[6] It is also suspected of causing cancer.[6] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this chemical. It should be stored away from sources of ignition.[13]

References

- 1. 2-Propanol, 1,3-dibromo- [webbook.nist.gov]

- 2. 2-Propanol, 1,3-dibromo- [webbook.nist.gov]

- 3. Dibromopropane - Wikipedia [en.wikipedia.org]

- 4. 2,2-Dibromopropan-1-ol | C3H6Br2O | CID 14830026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Dibromopropyl alcohol [webbook.nist.gov]

- 6. This compound | C3H6Br2O | CID 7287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 1,1-Dibromopropan-2-ol (62872-25-7) for sale [vulcanchem.com]

- 10. US3932540A - Process for the production of 2,3-dibromo-1-propanol - Google Patents [patents.google.com]

- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 12. This compound | 96-21-9 [chemicalbook.com]

- 13. Page loading... [wap.guidechem.com]

1,3-Dibromo-2-propanol safety data sheet (SDS) and handling

An In-depth Technical Guide to the Safe Handling of 1,3-Dibromo-2-propanol

This guide provides comprehensive safety data and handling protocols for this compound (CAS No: 96-21-9), tailored for researchers, scientists, and professionals in drug development. It consolidates critical information from Safety Data Sheets (SDS) and other technical sources to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling.[1] It is a flammable liquid and vapor that is toxic if swallowed, causes skin and eye irritation, and is suspected of causing genetic defects and cancer.[2][3][4]

GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor.[2][4] |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[2][4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][4] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[2][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2][4] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects.[2][3] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer.[2][3] |

Users must obtain special instructions before use and not handle the substance until all safety precautions have been read and understood.[2][3]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is a colorless or yellowish oily liquid that may oxidize and turn yellow when exposed to air for extended periods.[5]

| Property | Value |

| Synonyms | α,γ-Dibromohydrin, 1,3-Dibromopropan-2-ol, Glycerol α,γ-dibromohydrin |

| CAS Number | 96-21-9[2] |

| Molecular Formula | C₃H₆Br₂O[5][6] |

| Molecular Weight | 217.89 g/mol [6] |

| Appearance | Colorless to light yellow or brown liquid[2][5] |

| Melting Point | 103-106 °C[2][5] |

| Boiling Point | 82-83 °C at 7-9 hPa (mmHg)[2] |

| Density | 2.136 g/mL at 25 °C[2][5] |

| Flash Point | 47 °C (116.6 °F) - closed cup[2] |

| Water Solubility | Soluble, but may be limited[1][5] |

| Refractive Index | n20/D 1.552[7] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated, but available data indicate significant hazards.[6]

-

Acute Toxicity : Toxic if swallowed.[2] Ingestion may be fatal.[6]

-

Skin Corrosion/Irritation : Causes skin irritation and potentially severe burns.[2][6]

-

Eye Damage/Irritation : Causes serious eye irritation and potentially severe burns.[2][6]

-

Respiratory Sensitization : May cause respiratory irritation.[2]

-

Carcinogenicity : Suspected of causing cancer, with limited evidence in animal studies.[2][3]

-

Germ Cell Mutagenicity : Suspected of causing genetic defects.[2][3] There is a possible risk of irreversible effects.[5]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is mandatory to minimize exposure and risk.

Handling

-

Ventilation : Always handle in a well-ventilated area, preferably inside a chemical fume hood.[1][8]

-

Ignition Sources : Keep away from heat, sparks, open flames, and hot surfaces.[1][2] Use only non-sparking tools and take precautionary measures against static discharge.[1][8]

-

Personal Contact : Avoid all personal contact, including inhalation of vapor or mist.[2][9] Do not get in eyes, on skin, or on clothing.[1][6]

-

Hygiene : Wash hands and any exposed skin thoroughly after handling.[2][6] Contaminated clothing should be removed and washed before reuse.[3][6]

Storage

-

Conditions : Store in a cool, dry, and well-ventilated place.[2][6] The recommended storage temperature is 2-8°C in an inert atmosphere.[7]

-

Container : Keep the container tightly closed and stored in a locked area.[1][2][6] Containers that have been opened must be carefully resealed and kept upright.[2]

-

Incompatibilities : Store away from strong oxidizing agents.[1][6]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are critical for safety.

-

Engineering Controls : A chemical fume hood or other local exhaust ventilation is required.[1][9] Ventilation equipment should be explosion-proof.[9] Eyewash stations and safety showers must be readily accessible near the workstation.[1][10]

Personal Protective Equipment (PPE) Requirements

| Protection Type | Specifications | Rationale |

| Eye/Face | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6] | Protects against splashes and severe eye irritation.[6] |

| Skin | Wear appropriate protective gloves (e.g., PVC, Neoprene) and protective clothing to prevent skin exposure.[6][9] | Prevents skin irritation and burns.[6] |

| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1][6] A type ABEK (EN14387) respirator filter is recommended. | Protects against inhalation of harmful vapors and mists.[2] |

Emergency and First-Aid Procedures

Immediate and appropriate responses to exposure or spills are crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Ingestion | Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2] Rinse mouth with water. Never give anything by mouth to an unconscious person.[2] |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][6] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Continue rinsing and consult a physician immediately.[2][6] |

Accidental Release Measures

-

Spills : Evacuate personnel and move upwind.[9] Remove all sources of ignition.[1][8] Absorb the spill with inert material like dry sand or earth and place it into a chemical waste container.[6] Use spark-proof tools and ensure adequate ventilation.[1][8]

Fire-Fighting Measures

-

Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Hazards : Vapors may form explosive mixtures with air.[1] During a fire, irritating and highly toxic gases may be generated, including carbon oxides and hydrogen bromide.[1][6]

-

Equipment : Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved, and full protective gear.[1][6]

Experimental Applications

This compound is a versatile dihalogenated alcohol used as a bifunctional crosslinking reagent and an intermediate in various syntheses.[11] Specific laboratory applications include:

-

Preparation of thioether ligands for nanoparticle synthesis.

-

Synthesis of 2-(alkoxy)propenyl bromide.

-

Use in the chemical crosslinking of cysteine mutants of proteins.

-

Synthesis of 1,3-propanediamine derivatives.

-

Preparation of 1,3-dinitrooxy-2-propanol.

Researchers should consult the primary literature for detailed experimental protocols related to these applications.

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

Caption: Workflow for the safe handling of this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound 96-21-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | C3H6Br2O | CID 7287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. This compound(96-21-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 7. This compound CAS#: 96-21-9 [m.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound | 96-21-9 [chemicalbook.com]

Formation of Epoxides from Halohydrins: A Technical Guide to the Synthesis of Epibromohydrin from 1,3-Dibromo-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical mechanism and synthetic protocol for the formation of epibromohydrin (B142927) from 1,3-dibromo-2-propanol. While the user's query specified epichlorohydrin (B41342), the direct precursor to epichlorohydrin is its chlorinated analog, 1,3-dichloro-2-propanol. The corresponding reaction of this compound yields epibromohydrin. The underlying chemical principles and reaction mechanism are analogous for both syntheses, involving a base-mediated intramolecular cyclization. This process, a variant of the Williamson ether synthesis, is a fundamental transformation in organic chemistry for the formation of epoxides.

Core Reaction Mechanism: Intramolecular SN2 Cyclization

The conversion of this compound to epibromohydrin is a classic example of an intramolecular nucleophilic substitution (SN2) reaction, often referred to as dehydrobromination. The reaction proceeds in two primary steps when initiated by a base, such as calcium hydroxide (B78521) or sodium hydroxide.

-

Deprotonation: The basic catalyst, typically a hydroxide ion (OH⁻), abstracts the acidic proton from the hydroxyl group of the this compound. This acid-base reaction forms an alkoxide intermediate, which is a much stronger nucleophile than the original alcohol.

-

Intramolecular Cyclization: The newly formed nucleophilic alkoxide attacks one of the adjacent carbon atoms bearing a bromine atom. Bromide is a good leaving group, and this intramolecular attack proceeds via an SN2 mechanism, leading to the displacement of the bromide ion and the formation of a three-membered epoxide ring. This cyclization is entropically favored due to the proximity of the reacting groups.

The overall reaction is a stereospecific process, with the stereochemistry of the starting material influencing the stereochemistry of the resulting epoxide.

Caption: Reaction mechanism for epibromohydrin formation.

Experimental Protocol: Synthesis of Epibromohydrin

The following protocol for the synthesis of epibromohydrin from this compound (also known as glycerol (B35011) α,γ-dibromohydrin) is adapted from a standard procedure in organic synthesis.[1]

Materials:

-

This compound (Glycerol α,γ-dibromohydrin)

-

Technical, powdered calcium hydroxide (Ca(OH)₂)

-

Water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

-

5-L round-bottomed flask

-

Distillation apparatus with reduced pressure capabilities

-

Shaking apparatus

-

Separatory funnel

-

Fractional distillation column

Procedure:

-

Reaction Setup: In a 5-L round-bottomed flask, suspend 2140 g (9.8 moles) of this compound in 1.5 L of water.

-

Addition of Base: Gradually add 400 g of powdered calcium hydroxide to the suspension over approximately 15 minutes with continuous shaking. Following this, add another 400 g of calcium hydroxide (for a total of 9.5 moles) at once.

-

Distillation: Immediately distill the mixture under reduced pressure. Epibromohydrin is volatile with water vapor under these conditions and will co-distill.[1] The recommended distillation pressure is around 50 mm, at which epibromohydrin boils at 61–62°C.[1]

-

Workup: Collect the distillate, which will separate into two layers. The lower layer is the crude epibromohydrin.

-

Drying and Purification: Combine the lower layers from the distillation, dry over anhydrous sodium sulfate, and then purify by fractional distillation at either atmospheric or reduced pressure. The final product, epibromohydrin, has a boiling point of 134–136°C at atmospheric pressure.[1]

Caption: Experimental workflow for epibromohydrin synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data from the described experimental protocol for the synthesis of epibromohydrin.[1]

| Parameter | Value |

| Reactant | |

| This compound (moles) | 9.8 moles |

| This compound (mass) | 2140 g |

| Reagent | |

| Calcium Hydroxide (moles) | ~9.5 moles |

| Calcium Hydroxide (mass) | 800 g |

| Water (volume) | 1.5 L |

| Reaction Conditions | |

| Pressure | Reduced (e.g., 50 mm Hg) |

| Boiling Point of Product (at 50 mm Hg) | 61-62 °C |

| Product Yield | |

| Epibromohydrin (mass) | 1130–1200 g |

| Theoretical Yield (%) | 84–89% |

Side Reactions and Considerations

While the intramolecular cyclization is the major reaction pathway, side reactions can occur, potentially reducing the yield of the desired epoxide. The primary side reaction is the hydrolysis of the newly formed epibromohydrin back to a diol (1-bromo-2,3-propanediol), especially in the presence of water and base.[2] To minimize this, the epibromohydrin is typically removed from the reaction mixture by distillation as it is formed.[1]

For the analogous synthesis of epichlorohydrin, hydrolysis to glycerol is also a significant side reaction. The reactivity of 1,3-dihalopropanols is generally higher than their 2,3-isomers, which can be a factor if the starting material is a mixture of isomers.

Conclusion

The formation of epibromohydrin from this compound is a robust and high-yielding reaction that proceeds through a base-catalyzed intramolecular SN2 mechanism. The principles and experimental approach are directly comparable to the industrial synthesis of epichlorohydrin from its corresponding dichloro-precursor. Careful control of reaction conditions, particularly the prompt removal of the product, is crucial to maximizing yield and minimizing the formation of hydrolysis byproducts. This fundamental transformation remains a cornerstone of epoxide synthesis for various applications in research and industry.

References

Commercial Availability and Synthetic Applications of 1,3-Dibromo-2-propanol: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, 1,3-Dibromo-2-propanol (CAS No. 96-21-9) serves as a versatile building block and crosslinking agent in a multitude of synthetic applications. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, safety considerations, and detailed experimental protocols for its use in research and development.

Commercial Availability and Grades

This compound is readily available from several major chemical suppliers. It is predominantly offered at a "technical grade," typically with a purity of 95% or greater. Researchers should consult specific supplier documentation for detailed specifications and impurity profiles.

| Supplier | Grade | Purity | Additional Notes |

| Sigma-Aldrich | Technical Grade | 95% | - |

| Thermo Scientific Chemicals | - | 95% | Originally part of the Acros Organics portfolio. |

| Tokyo Chemical Industry (TCI) | - | >95.0% (GC) | Stabilized with a copper chip. |

| MedChemExpress | Biochemical Reagent | - | For research use only. |

| Lab Pro Inc | - | Min. 95.0% (GC) | Stabilized with a copper chip. |

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its proper handling, storage, and application in experimental design.

| Property | Value | Reference |

| Molecular Formula | C₃H₆Br₂O | [1] |

| Molecular Weight | 217.89 g/mol | [1] |

| Appearance | Colorless to light yellow or light brown liquid | [2] |

| Density | 2.136 g/mL at 25 °C | [2] |

| Boiling Point | 82-83 °C at 7 mmHg | [3] |

| Melting Point | Not applicable (liquid at room temperature) | - |

| Flash Point | 47 °C (116.6 °F) - closed cup | [2] |

| Refractive Index | n20/D 1.552 | [3] |

| Solubility | Soluble in alcohol and ether; slightly soluble in water. | - |

| CAS Number | 96-21-9 | [1] |

| InChI Key | KIHQZLPHVZKELA-UHFFFAOYSA-N | [1] |

| SMILES | C(C(CBr)O)Br | [1] |

Safety and Handling

This compound is a hazardous chemical and requires careful handling in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.

Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H351: Suspected of causing cancer.

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthetic Applications and Experimental Protocols

This compound is a valuable precursor for the synthesis of a wide range of organic molecules, including pharmaceutical intermediates and crosslinked polymers. Its bifunctional nature, possessing two reactive bromine atoms and a hydroxyl group, allows for diverse chemical transformations.

Synthesis of 1,3-Diamino-2-propanol (B154962) Derivatives

Experimental Protocol: Synthesis of a N,N'-Disubstituted-1,3-diamino-2-propanol

This protocol outlines the general steps for the synthesis of a disubstituted diamino-propanol derivative. The choice of the primary amine will determine the final N-substituents.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol (B145695) or acetonitrile.

-

Amine Addition: Add an excess of the desired primary amine (e.g., benzylamine, 4-6 equivalents) to the solution. The excess amine acts as both the nucleophile and a base to neutralize the hydrobromic acid formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess amine and solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining amine hydrobromide salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel to yield the pure N,N'-disubstituted-1,3-diamino-2-propanol.

Crosslinking of Polymers

The bifunctionality of this compound also makes it an effective crosslinking agent for polymers containing nucleophilic functional groups, such as amines or thiols. The two bromine atoms can react with these groups on different polymer chains, forming covalent bonds and creating a three-dimensional network structure. This crosslinking can significantly improve the mechanical strength, thermal stability, and chemical resistance of the polymer.

General Experimental Protocol: Polymer Crosslinking

-

Polymer Solution/Melt: Dissolve the polymer in a suitable solvent or melt the polymer if it is a thermoplastic.

-

Addition of Crosslinker: Add a calculated amount of this compound to the polymer solution or melt. The amount will depend on the desired degree of crosslinking. A basic catalyst may be required to facilitate the reaction.

-

Curing: Heat the mixture to a temperature that initiates the crosslinking reaction but is below the degradation temperature of the polymer. The curing time will vary depending on the polymer, the concentration of the crosslinker, and the temperature.

-

Characterization: After curing, the crosslinked polymer can be characterized using various analytical techniques to determine the degree of crosslinking and the changes in its physical and chemical properties.

References

Historical Methods for the Preparation of 1,3-Dibromo-2-propanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a significant historical method for the synthesis of 1,3-Dibromo-2-propanol, a valuable intermediate in organic synthesis. The information presented is compiled from established chemical literature, offering insights into early 20th-century laboratory practices. This document details the experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the experimental workflow.

Core Synthesis Route: Bromination of Glycerol (B35011) with Phosphorus and Bromine

One of the well-documented historical methods for preparing this compound involves the reaction of glycerol with bromine in the presence of red phosphorus. This method, detailed in Organic Syntheses, provides a robust procedure for obtaining the desired product.[1]

Reaction Principle

The overall transformation involves the replacement of the primary hydroxyl groups of glycerol with bromine atoms. Red phosphorus is used to generate phosphorus tribromide in situ, which then acts as the brominating agent. The reaction is a classic example of converting a polyol to a dihaloalkane.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the historical synthesis method.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| Glycerol (98%) | 1.6 (17.4) | kg (moles) | Commercial grade.[1] |

| Red Phosphorus | 200 (6.5) | g (gram atoms) | Should be thoroughly mixed with glycerol before bromine addition.[1] |

| Bromine | 900 (17.5) | cm³ (moles) | U.S.P. grade.[1] |

| Reaction Conditions | |||

| Bromine Addition Time | ~8 | hours | Gradual addition with effective stirring.[1] |

| Initial Temperature | Room Temperature | °C | |

| Water Bath Temperature | 70-75 | °C | Applied towards the end of bromine addition and during subsequent warming.[1] |

| Post-Addition Standing Time | Overnight | ||

| Post-Addition Warming Time | 1-2 | hours | Until all bromine is consumed.[1] |

| Distillation | |||

| Bath Temperature | up to 180 | °C | Raised as fast as boiling permits.[1] |

| Pressure | Reduced (Water Pump) | ||

| Boiling Point of Product | 110-112 | °C | at 20 mm pressure.[1] |

| Yield and Product | |||

| Yield | 2000-2050 (52-54) | g (%) | Based on glycerol.[1] |

| Appearance | Colorless liquid | Becomes yellow on standing.[1] | |

| Specific Gravity (20°C) | ~2.14 | [1] |

Experimental Protocol

The following is a detailed methodology for the preparation of this compound based on the historical literature.[1]

1. Apparatus Setup: A 3-liter, three-necked, round-bottomed flask is equipped with a powerful glycerol-sealed stirrer, a dropping funnel, and an outlet tube for escaping gases. The gas outlet should be connected to a gas trap or directed over a concentrated sodium hydroxide (B78521) solution to neutralize the hydrogen bromide and bromine fumes produced.

2. Reaction Mixture Preparation: In the reaction flask, 1.6 kg (17.4 moles) of 98% glycerol is thoroughly mixed with 200 g (6.5 gram atoms) of red phosphorus. It is crucial that the phosphorus is well-suspended in the glycerol before the addition of bromine to prevent a violent reaction.

3. Bromine Addition: 900 cm³ (17.5 moles) of bromine is added gradually through the dropping funnel over approximately eight hours with efficient stirring. To minimize the escape of bromine vapor, the tip of the dropping funnel should extend almost to the bottom of the flask.

4. Reaction Progression and Completion: Towards the end of the bromine addition, the flask is warmed in a water bath at 70–75°C. After all the bromine has been added, the mixture is allowed to stand overnight. The following day, the mixture is warmed on the water bath for one to two hours until all the bromine has been consumed.

5. Distillation: The reaction mixture is transferred to a 3-liter round-bottomed flask fitted with a wide delivery tube and a capillary tube for distillation under reduced pressure. The distillation is carried out using a water pump, and the receiver is cooled with water. The flask is heated in an oil bath, with the temperature gradually raised to 180°C. Initially, a mixture of hydrobromic acid and water distills over, followed by the dibromohydrin. The distillation should be stopped immediately if signs of decomposition, such as gas formation, are observed.

6. Purification: The crude, straw-yellow distillate is treated with a slight excess of solid sodium carbonate to neutralize any acidic impurities. The mixture is then filtered. The filtered liquid is subjected to a second distillation under reduced pressure. A small forerun is collected, and the main fraction of this compound is collected at 110–112°C under 20 mm pressure.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of 1,3-Dibromo-2-propanol

This guide provides a comprehensive overview of the principles and methodologies for calculating the theoretical yield of 1,3-Dibromo-2-propanol. Tailored for researchers, scientists, and professionals in drug development, this document outlines the crucial steps in determining the maximum possible product from a given set of reactants. The synthesis of this compound, a key intermediate in various chemical processes, serves as a practical example.

Foundational Principles of Theoretical Yield

The theoretical yield represents the maximum quantity of a product that can be formed from the complete conversion of the limiting reactant in a chemical reaction.[1][2][3] It is a crucial calculation in chemistry for evaluating the efficiency of a reaction. The percentage yield, which compares the actual yield (the amount of product experimentally obtained) to the theoretical yield, is a primary indicator of a reaction's success.[1][4] An ideal reaction would have a 100% yield; however, factors such as side reactions, incomplete reactions, and product loss during purification often result in a lower actual yield.[1]

Synthesis of this compound from Glycerol (B35011)

A common and well-documented method for synthesizing this compound is the reaction of glycerol with bromine, often using red phosphorus as a catalyst.[5][6] This section will focus on this specific synthesis to illustrate the theoretical yield calculation.

Balanced Chemical Equation:

The reaction between glycerol and bromine to form this compound is a substitution reaction. The balanced chemical equation is essential for determining the stoichiometric relationships between reactants and products.

2 P + 3 Br₂ → 2 PBr₃

3 C₃H₈O₃ + 2 PBr₃ → 3 C₃H₆Br₂(OH) + 2 H₃PO₃

The overall balanced equation can be represented as:

6 C₃H₈O₃ + 3 Br₂ + 2 P → 6 C₃H₆Br₂O + 2 H₃PO₃

For the purpose of a simplified stoichiometric calculation focusing on the primary reactants and product, the following relationship is often used:

C₃H₈O₃ + 2 HBr → C₃H₆Br₂O + 2 H₂O

This simplified equation assumes the in-situ generation of HBr from P and Br₂.

Step-by-Step Calculation of Theoretical Yield

The calculation of the theoretical yield involves a systematic process to identify the limiting reactant and subsequently determine the maximum amount of product that can be formed.[2][4][7]

Workflow for Theoretical Yield Calculation:

Figure 1: Logical workflow for calculating the theoretical yield.

Step 1: Determine the Moles of Each Reactant

To begin, the mass of each reactant is converted to moles using their respective molar masses.[7]

-

Moles = Mass (g) / Molar Mass ( g/mol )

Step 2: Identify the Limiting Reactant

The limiting reactant is the reactant that will be consumed first in the reaction, thereby limiting the amount of product that can be formed.[1][3][4] To identify the limiting reactant, the mole ratio of the reactants is compared to the stoichiometric ratio from the balanced equation.

Step 3: Calculate the Moles of Product

Once the limiting reactant is identified, the number of moles of this compound that can be produced is calculated based on the stoichiometry of the balanced chemical equation.

Step 4: Calculate the Theoretical Yield in Grams

Finally, the moles of the product are converted to grams using its molar mass to obtain the theoretical yield.[2]

-

Theoretical Yield (g) = Moles of Product × Molar Mass of Product ( g/mol )

Quantitative Data for Synthesis of this compound from Glycerol

The following table summarizes the necessary quantitative data for a sample synthesis of this compound from glycerol.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Density (g/mL) | Amount Used (Example) | Moles (Example) |

| Glycerol | C₃H₈O₃ | 92.09 | 1.261 | 1.6 kg (17.4 moles)[5] | 17.4 |

| Bromine | Br₂ | 159.808 | 3.1028 | 2808 g (17.5 moles)[5] | 17.5 |

| Red Phosphorus | P | 30.974 | 2.34 | 200 g (6.5 gram atoms)[5] | 6.5 |

| This compound | C₃H₆Br₂O | 217.89 [8][9] | 2.136 [6][10] | N/A | N/A |

Detailed Experimental Protocol: Synthesis of this compound from Glycerol

The following protocol is based on a procedure from Organic Syntheses.[5]

Materials:

-

Glycerol (1.6 kg, 17.4 moles)

-

Red Phosphorus (200 g, 6.5 gram atoms)

-

Bromine (900 cm³, 2808 g, 17.5 moles)

Procedure:

-

In a 3-liter three-necked, round-bottomed flask equipped with a powerful stirrer, a dropping funnel, and a gas outlet tube, combine the glycerol and red phosphorus. Ensure the mixture is thoroughly combined.

-

Gradually add the bromine through the dropping funnel over approximately eight hours with vigorous stirring. The tip of the dropping funnel should be near the bottom of the flask to minimize the escape of bromine vapor.

-

The reaction is exothermic, and the temperature should be maintained between 80-100°C by controlling the rate of bromine addition.

-

After all the bromine has been added, allow the mixture to stand overnight.

-

The following day, warm the mixture on a water bath until all the bromine has been consumed (approximately 1-2 hours).

-

Transfer the reaction mixture to a distillation apparatus and distill under reduced pressure.

-

Collect the distillate, which will initially be a mixture of hydrobromic acid and water, followed by the this compound. The bath temperature may reach up to 180°C.

-

Neutralize the crude distillate with solid sodium bicarbonate, dry with anhydrous sodium sulfate, and redistill under reduced pressure. The pure product distills at 110-112°C under 20 mm Hg pressure.

Example Calculation of Theoretical Yield

Using the quantities from the experimental protocol above and the overall balanced equation:

6 C₃H₈O₃ + 3 Br₂ + 2 P → 6 C₃H₆Br₂O + 2 H₃PO₃

-

Moles of Reactants:

-

Glycerol: 17.4 mol

-

Bromine: 17.5 mol

-

Phosphorus: 6.5 mol

-

-

Identify Limiting Reactant:

-

Required ratio from balanced equation: 6 (Glycerol) : 3 (Bromine) : 2 (Phosphorus) or simplified, 3 : 1.5 : 1

-

Available moles: 17.4 (Glycerol), 17.5 (Bromine), 6.5 (Phosphorus)

-

Based on the stoichiometry, bromine is the limiting reactant.

-

-

Calculate Moles of Product:

-

From the balanced equation, 3 moles of Br₂ produce 6 moles of C₃H₆Br₂O.

-

Moles of C₃H₆Br₂O = (17.5 mol Br₂) × (6 mol C₃H₆Br₂O / 3 mol Br₂) = 35.0 mol C₃H₆Br₂O

-

-

Calculate Theoretical Yield:

-

Theoretical Yield (g) = 35.0 mol × 217.89 g/mol = 7626.15 g or 7.63 kg

-

The reported actual yield for this procedure is 2000-2050 g, which corresponds to a percentage yield of approximately 26-27%.[5]

Alternative Synthesis Route: Bromination of Allyl Alcohol

Another common method for preparing dibromopropanol is the bromination of allyl alcohol.[11][12][13] This reaction is an addition reaction across the double bond.

Balanced Chemical Equation:

CH₂=CHCH₂OH + Br₂ → BrCH₂CH(Br)CH₂OH

This reaction typically produces 2,3-dibromo-1-propanol (B41173), an isomer of this compound. However, side reactions can lead to the formation of this compound and other by-products.[11] The theoretical yield calculation for this synthesis follows the same principles outlined above.

Conclusion

The calculation of theoretical yield is a fundamental aspect of chemical synthesis, providing a benchmark against which to measure the efficiency of an experimental procedure. For the synthesis of this compound, a thorough understanding of the reaction stoichiometry, careful identification of the limiting reactant, and precise execution of the experimental protocol are paramount to optimizing the actual yield. This guide provides the necessary framework for researchers and professionals to accurately determine the theoretical yield and evaluate the success of their synthetic endeavors.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. How to Calculate Theoretical Yield: 12 Steps (with Pictures) [wikihow.com]

- 3. omnicalculator.com [omnicalculator.com]

- 4. byjus.com [byjus.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chembk.com [chembk.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. 2-Propanol, 1,3-dibromo- [webbook.nist.gov]

- 9. This compound | C3H6Br2O | CID 7287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 96-21-9 [chemicalbook.com]

- 11. US3932540A - Process for the production of 2,3-dibromo-1-propanol - Google Patents [patents.google.com]

- 12. US3378593A - Preparation of 2, 3-dibromopropanol - Google Patents [patents.google.com]

- 13. US3283013A - Process for the preparation of 2, 3-dibromo-1-propanol - Google Patents [patents.google.com]

Methodological & Application

The Strategic Application of 1,3-Dibromo-2-propanol in the Synthesis of Neuroprotective Agents

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical synthesis, the utility of versatile building blocks is paramount. Application notes released today highlight the critical role of 1,3-Dibromo-2-propanol as a key precursor in the synthesis of a promising class of neuroprotective agents, exemplified by the P7C3 series of compounds. These compounds have demonstrated significant potential in preclinical models of neurodegenerative diseases.

This compound, a readily available dihalogenated alcohol, serves as a strategic starting material for the generation of crucial epoxide intermediates, which are subsequently elaborated to construct the complex molecular architecture of these therapeutic candidates. The bifunctional nature of this compound, possessing two reactive bromine atoms and a central hydroxyl group, allows for a range of chemical transformations, making it an invaluable tool for medicinal chemists.

Synthesis of Neuroprotective Aminopropyl Carbazoles

A significant application of this compound in pharmaceutical development is its indirect use in the synthesis of neuroprotective aminopropyl carbazoles, such as P7C3-A20. The synthesis hinges on the initial conversion of this compound to a more reactive epoxide intermediate, such as epibromohydrin. This epoxide then serves as a key building block for introducing the propanolamine (B44665) side chain onto a carbazole (B46965) scaffold.

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of a P7C3 analog, starting from a precursor derived from this compound.

| Step | Reaction | Reactants | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Epoxidation of a 1,3-dihalopropanol derivative | 1,3-Dihalopropanol derivative, Base (e.g., NaOH) | Water | Ambient | 1-2 | >90 |

| 2 | Alkylation of 3,6-dibromocarbazole (B31536) with an epoxide | 3,6-Dibromocarbazole, Epoxide (e.g., Epibromohydrin), Base (e.g., NaH) | DMF | Ambient to 50 | 12-24 | 80-90 |

| 3 | Epoxide ring-opening with an amine | Carbazole-epoxide intermediate, Amine (e.g., an aniline (B41778) derivative) | DMF | 80 | 4-6 | 60-70 |

| 4 | Final modification/deprotection (if necessary) | Intermediate from Step 3, Requisite reagents | Various | Various | Various | Various |

Experimental Protocols

Protocol 1: Synthesis of Epibromohydrin from this compound

Objective: To synthesize the key epoxide intermediate, epibromohydrin, from this compound.

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Diethyl ether

Procedure:

-

Dissolve this compound in diethyl ether.

-

Slowly add an aqueous solution of sodium hydroxide to the ethereal solution with vigorous stirring at room temperature.

-

Continue stirring for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude epibromohydrin.

-

Purify the crude product by distillation to yield pure epibromohydrin.

Protocol 2: Synthesis of a P7C3 Analog Precursor

Objective: To synthesize a key intermediate in the P7C3 analog synthesis by reacting 3,6-dibromocarbazole with an epoxide derived from this compound.

Materials:

-

3,6-Dibromocarbazole

-

3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole (a representative epoxide)

-

N-(6-methoxypyridin-2-yl)-4-nitrobenzenesulfonamide

-

Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF)

-

n-Butyllithium (n-BuLi)

Procedure:

-

To a solution of N-(6-methoxypyridin-2-yl)-4-nitrobenzenesulfonamide in DMF at 0 °C, add n-BuLi dropwise.[1]

-

Stir the solution for 15 minutes before adding 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole.[1]

-

Heat the reaction mixture to 80 °C for 4 hours.[1]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-